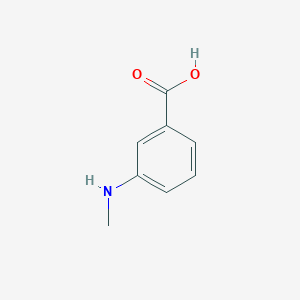

3-(Methylamino)benzoic acid

Beschreibung

The exact mass of the compound 3-(Methylamino)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Methylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCNWBPFIBQFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300806 | |

| Record name | 3-(Methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51524-84-6 | |

| Record name | 51524-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 3-(Methylamino)benzoic acid

Physical Properties & Technical Characterization of 3-(Methylamino)benzoic Acid

Part 1: Executive Summary

3-(Methylamino)benzoic acid (CAS: 51524-84-6) is a critical bifunctional building block in medicinal chemistry, widely utilized as a scaffold for kinase inhibitors, peptide mimetics, and photosensitizers.[1] Characterized by a carboxylic acid at the C1 position and a secondary methylamine at the C3 (meta) position, it serves as a versatile "linker" moiety that offers distinct solubility and ionization profiles compared to its primary amine analog, 3-aminobenzoic acid.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards designed for researchers in drug discovery and process chemistry.

Part 2: Chemical Identity & Structural Analysis

| Attribute | Technical Detail |

| IUPAC Name | 3-(Methylamino)benzoic acid |

| Common Synonyms | m-(Methylamino)benzoic acid; 3-Carboxy-N-methylaniline |

| CAS Registry Number | 51524-84-6 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| SMILES | CNc1cccc(c1)C(O)=O |

| InChI Key | ZCCNWBPFIBQFQX-UHFFFAOYSA-N |

| Structure Description | A benzene ring substituted at the 1-position with a carboxyl group and at the 3-position with a methylamino group.[2][3] The meta substitution pattern disrupts conjugation less than para substitution, maintaining distinct electronic environments for both functional groups. |

Part 3: Thermodynamic & Physical Properties

The physical behavior of 3-(methylamino)benzoic acid is dominated by its zwitterionic potential. At neutral pH, the compound exists in equilibrium between its neutral and zwitterionic forms, significantly influencing its solubility profile.

Table 1: Physicochemical Constants

| Property | Value / Range | Condition / Method |

| Physical State | Solid crystalline powder | Ambient (20°C) |

| Color | Light yellow to beige | Oxidation leads to darker browning |

| Melting Point | 122 – 127 °C | Recrystallized from H₂O or CHCl₃ [1, 2] |

| Boiling Point | ~273 °C (Predicted) | Decomposition often occurs prior to BP |

| Density | 1.202 g/cm³ (Predicted) | Solid state |

| Solubility (Water) | Low (< 5 mg/mL) | pH 6-7 (Isoelectric region) |

| Solubility (Organic) | High (> 50 mg/mL) | DMSO, Methanol, Ethanol |

| pKa (Acid) | 3.07 – 3.60 | Carboxylic acid deprotonation |

| pKa (Base) | 5.0 – 5.3 | Conjugate acid of secondary amine |

Critical Insight: The solubility of 3-(methylamino)benzoic acid is highly pH-dependent. It dissolves readily in 1N NaOH (forming the carboxylate salt) and 1N HCl (forming the ammonium salt), but precipitates near its isoelectric point (pH ~4.0–4.5).

Part 4: Synthesis & Manufacturing Protocols

Two primary pathways are established for the synthesis of 3-(methylamino)benzoic acid: Reductive Amination (preferred for laboratory scale) and Ullmann-Type Coupling (preferred for industrial scale).

Method A: Reductive Amination (Lab Scale)

Low-pressure, high-selectivity route avoiding over-methylation.

Reagents: 3-Aminobenzoic acid, Formaldehyde (37% aq.), Sodium Borohydride (NaBH₄), Methanol.

-

Imine Formation: Dissolve 3-aminobenzoic acid (10 mmol) in Methanol (20 mL). Add Formaldehyde (1.1 equiv) dropwise at 0°C. Stir for 30 minutes to form the imine intermediate.

-

Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 1 hour, maintaining temperature <10°C to prevent reduction of the carboxylic acid.

-

Quench & Workup: Quench with 1N HCl to destroy excess hydride. Adjust pH to ~4.5 to precipitate the product.

-

Purification: Recrystallize from water or ethanol/petroleum ether.

Method B: Copper-Catalyzed Ullmann Coupling (Scale-Up)

Robust method using stable precursors.

Reagents: 3-Chlorobenzoic acid, Methylamine (40% aq.), Copper powder (catalyst), K₂CO₃.

-

Reaction Setup: In a pressure vessel, combine 3-chlorobenzoic acid (50 mmol), aqueous methylamine (5 equiv), K₂CO₃ (2 equiv), and Cu powder (5 mol%).

-

Heating: Seal and heat to 100–120°C for 12–16 hours.

-

Isolation: Filter off copper catalyst. Acidify filtrate with HCl to pH 4. The product precipitates as a solid.

Visualization: Synthesis Logic Flow

Figure 1: Comparison of Reductive Amination (Lab) and Ullmann Coupling (Industrial) synthetic pathways.

Part 5: Analytical Characterization

Validation of the compound requires confirming the meta substitution pattern and the presence of the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Reference: 2.50 ppm)[1]

| Proton (¹H) | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| COOH | 12.0 – 12.5 | Broad Singlet | 1H | Carboxylic acid proton |

| Ar-H (C2) | 7.15 – 7.20 | Singlet (narrow) | 1H | Isolated proton between substituents |

| Ar-H (C5) | 7.05 – 7.10 | Triplet (pseudo) | 1H | meta to both groups |

| Ar-H (C4/6) | 6.70 – 6.80 | Multiplet/Doublet | 2H | ortho to amino/carboxy |

| N-H | 5.0 – 6.0 | Broad Singlet | 1H | Amine proton (exchangeable) |

| N-CH₃ | 2.72 – 2.76 | Singlet | 3H | Diagnostic N-Methyl peak |

Note: The N-methyl singlet at ~2.7 ppm is the definitive marker distinguishing this compound from 3-aminobenzoic acid (lacks methyl) or N,N-dimethyl analogs (singlet ~2.9 ppm, 6H).

HPLC Method (Purity Analysis)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 254 nm (Aromatic absorption) and 310 nm (Aniline absorption).

-

Retention Time: Elutes slightly later than 3-aminobenzoic acid due to the lipophilic methyl group.

Part 6: Applications in Drug Development

3-(Methylamino)benzoic acid acts as a isostere for 3-aminobenzoic acid, introducing steric bulk and altering hydrogen bond donor capability without significantly changing the molecular footprint.

-

Kinase Inhibitors: Used to introduce a solubilizing amine tail into the ATP-binding pocket of kinase enzymes. The meta geometry directs the tail towards the solvent front.

-

Peptide Mimetics: Serves as a rigidified gamma-amino acid analog. The N-methyl group constrains the conformational freedom of the peptide backbone, potentially improving metabolic stability against proteases.

-

PROTAC Linkers: The carboxylic acid allows for amide coupling to E3 ligase ligands, while the secondary amine provides a handle for attaching alkyl chains or PEG linkers.

Visualization: Solubility & Ionization Logic

Figure 2: pH-dependent solubility profile. For process extraction, maintain pH < 2 or > 7 to keep the compound in solution, or adjust to pH 4.5 to precipitate.

References

-

Sigma-Aldrich. Product Specification: 3-(Methylamino)benzoic acid (CAS 51524-84-6).[4] Retrieved from .

-

ChemicalBook. 3-Methylaminobenzoic acid Properties and Synthesis. Retrieved from .

-

Royal Society of Chemistry. Synthesis of substituted aminobenzoic acids via catalytic hydrogenation.New J. Chem., 2020. Retrieved from .

-

PubChem. Compound Summary: 3-(Methylamino)benzoic acid. National Library of Medicine. Retrieved from .

-

Organic Chemistry Portal. Reductive Amination Protocols. Retrieved from .

Sources

Technical Guide: Spectroscopic Profiling & Characterization of 3-(Methylamino)benzoic Acid

[1]

Executive Summary

3-(Methylamino)benzoic acid (CAS: 20635-06-3) serves as a critical pharmacophore in the synthesis of kinase inhibitors and fluorescent probes.[1] Its structural duality—possessing both an acidic carboxyl group and a basic secondary amine—creates unique spectroscopic signatures heavily influenced by solvent pH and protonation states.

This guide provides a definitive spectroscopic reference for researchers. Unlike standard data sheets, this document focuses on the causality of spectral features, enabling scientists to distinguish this scaffold from its metabolic byproducts and structural isomers (e.g., 4-(methylamino)benzoic acid or N,N-dimethyl analogs).[1]

Molecular Identity & Physicochemical Context[2][3][4][5][6][7][8][9][10][11]

Before spectroscopic analysis, the analyte must be contextualized by its physical behavior.[1] The amphoteric nature of the molecule dictates that sample preparation (specifically solvent choice) determines the observed spectral data.[1]

| Parameter | Data | Technical Note |

| CAS Registry | 20635-06-3 | Often confused with HCl salt (51524-84-6).[1] |

| Formula | Unsaturation Number = 5 (Benzene ring + Carbonyl).[1] | |

| Mol. Weight | 151.16 g/mol | Monoisotopic Mass: 151.06 Da. |

| pKa Values | ~3.1 (COOH), ~5.1 (NH) | Exists as a zwitterion in neutral aqueous media.[1] |

| Solubility | DMSO, Methanol, Dilute Base | Poor solubility in non-polar solvents ( |

Nuclear Magnetic Resonance (NMR) Profiling[1][12]

Experimental Strategy: Solvent Selection

Critical Protocol: Do not use

-

Recommended Matrix: DMSO-

(Dimethyl sulfoxide-d6). -

Reasoning: DMSO disrupts intermolecular hydrogen bonding, sharpening the carboxyl and amine signals.[1]

H NMR Data (400 MHz, DMSO- )

The aromatic region displays an ABCD spin system, distinguishing it from the symmetric AA'BB' system of the 4-isomer.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 12.50 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton; chemical shift varies with concentration.[1] |

| 7.25 | Triplet (pseudo) | 1H | Ar-H5 | Meta to both substituents. Coupled to H4 and H6 ( |

| 7.18 | Singlet (broad) | 1H | Ar-H2 | Isolated between substituents.[1] Deshielded by COOH, shielded by NHMe.[1] |

| 7.12 | Doublet | 1H | Ar-H6 | Ortho to COOH (deshielding zone).[1] ( |

| 6.75 | Doublet | 1H | Ar-H4 | Ortho to NHMe (shielding zone).[1] Upfield shift due to electron donation. |

| 5.80 | Broad Singlet | 1H | -NH- | Exchangeable. Sharpens if sample is dry; disappears with |

| 2.72 | Singlet | 3H | -CH | Distinctive N-Methyl signal. |

C NMR Data (100 MHz, DMSO- )

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy is the primary tool for confirming functional group integrity, particularly the N-methylation state compared to the primary amine precursor.[1]

Key Absorption Bands (KBr Pellet)

| Wavenumber ( | Assignment | Diagnostic Value |

| 3350 - 3420 | Single band confirms secondary amine.[1] (Primary amines show doublet).[1] | |

| 2500 - 3300 | Very broad "hump" characteristic of carboxylic acid dimers. | |

| 1680 - 1695 | Strong, sharp carbonyl peak.[1] Lower frequency than esters (~1720) due to conjugation. | |

| 1580 - 1600 | Aromatic skeletal vibrations. | |

| 1260 - 1290 | Confirms acid functionality (coupled with OH bend).[1] |

Mass Spectrometry (MS) & Fragmentation Logic[1][3]

Ionization Mode[1]

-

ESI+ (Electrospray): Preferred.[1] Forms

at -

EI (Electron Impact): Useful for structural elucidation via fragmentation.[1]

Fragmentation Pathway (EI, 70 eV)

The fragmentation pattern is a self-validating fingerprint.[1] The stability of the aromatic ring directs cleavage to the substituents.[1]

-

Molecular Ion (

): -

Loss of Hydroxyl (

): -

Loss of Carboxyl (

): -

Loss of Methyl (

):

Figure 1: Electron Impact (EI) fragmentation logic.[1] The path to m/z 106 confirms the N-methyl group is attached to the ring, not the ester.[1]

Electronic Spectroscopy (UV-Vis)[1]

Experimental Protocols

Purity Analysis Workflow

This workflow ensures the material is suitable for use as a reference standard.[1]

Figure 2: Sample preparation logic for purity assessment. The alkaline solubility step filters out non-acidic impurities.[1]

HPLC Method for Quantitation[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm (Isosbestic point) and 310 nm (Specific).[1]

-

Retention Time: The 3-isomer typically elutes after the 4-isomer due to intramolecular hydrogen bonding effects reducing polarity slightly compared to the para-isomer's exposed dipoles.

References

-

National Institute of Standards and Technology (NIST). Benzoic acid, 3-amino-, methyl ester (Analogous Fragmentation Data).[1] NIST Mass Spectrometry Data Center.[3] [Link][1]

-

SDBS. Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Search No. 20635-06-3). [Link][1]

Methodological & Application

3-(Methylamino)benzoic acid in solution-phase peptide synthesis

Application Note: 3-(Methylamino)benzoic Acid in Solution-Phase Peptide Synthesis

Abstract & Strategic Overview

3-(Methylamino)benzoic acid (3-MABA, CAS: 51524-84-6) is a non-proteinogenic amino acid derivative used to introduce conformational constraints, such as

This guide details optimized protocols for incorporating 3-MABA, focusing on overcoming the nucleophilic bottleneck at the

Chemical Profile & Challenges

| Property | Specification | Implication for Synthesis |

| Structure | N-methylated aniline derivative | High steric hindrance; planar geometry constraints.[1] |

| pKa (Amine) | ~5.10 (Conjugate Acid) | Low Nucleophilicity: The nitrogen lone pair is delocalized into the benzene ring, making acylation difficult.[1] |

| pKa (Acid) | ~3.6 - 4.2 | Acidic: The carboxylic acid is typical of benzoates but requires efficient activation.[1] |

| Chirality | Achiral | No racemization risk for 3-MABA itself, but high risk for the preceding activated amino acid due to slow coupling rates.[1] |

The Nucleophilic Bottleneck

The primary synthetic challenge is coupling an incoming amino acid to the secondary amine of 3-MABA. The reaction rate is retarded by two factors:

-

Sterics: The

-methyl group blocks the approach of the activated electrophile. -

Electronics: The phenyl ring withdraws electron density from the nitrogen, reducing its ability to attack the activated carbonyl.

Strategic Planning: Route Selection

To minimize side reactions (such as diketopiperazine formation or racemization), the placement of 3-MABA in the fragment assembly is critical.

Recommendation: Perform the difficult coupling (acylation of 3-MABA) early in the synthesis using a highly reactive acylating agent, or use 3-MABA as the C-terminal cap where possible.

Figure 1: Decision tree for incorporating 3-MABA. Route A is the most common pathway requiring optimization.

Detailed Protocols

Protocol A: Coupling an Amino Acid to 3-MABA (The "Hard" Step)

Objective: Synthesize Fmoc-AA-3-MABA-OMe .

Context: This reaction overcomes the low nucleophilicity of the

Reagents:

-

Nucleophile: Methyl 3-(methylamino)benzoate (HCl salt or free base).

-

Electrophile: Fmoc-Amino Acid-OH (1.2 – 1.5 equiv).

-

Coupling Agent: HATU (1.2 – 1.5 equiv) is preferred. Alternative: BTC (Bis(trichloromethyl)carbonate) for acid chloride generation.

-

Additive: HOAt (1.2 equiv) – Crucial for suppressing racemization and catalysis.

-

Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine (3.0 – 4.0 equiv).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Activation:

-

Dissolve Fmoc-AA-OH (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).

-

Add HOAt (1.2 mmol).

-

Add DIPEA (1.0 mmol, partial amount) to initiate activation. Stir for 1–2 minutes. Note: Do not activate for >5 mins to avoid racemization.

-

-

Coupling:

-

In a separate vial, dissolve Methyl 3-(methylamino)benzoate (1.0 mmol) in DMF (2 mL). If using the HCl salt, add remaining DIPEA (2.0-3.0 mmol) to this solution to neutralize.

-

Add the amine solution to the activated acid mixture.[2]

-

Optimization: For extremely hindered amino acids (e.g., Val, Ile), use microwave irradiation (50°C, 20W, 30 min) or heat to 40-50°C in an oil bath.

-

Stir at room temperature for 4–16 hours.

-

-

Monitoring:

-

Monitor by HPLC or TLC. The secondary amine of 3-MABA does not react well with Ninhydrin; use Chloranil test or UV visualization (aniline absorption).

-

-

Work-up:

-

Dilute with EtOAc. Wash with 5% KHSO

(remove basic impurities), Sat. NaHCO -

Dry over Na

SO

-

Troubleshooting Table:

| Observation | Root Cause | Solution |

|---|---|---|

| Low Yield (<40%) | Poor nucleophilicity of aniline.[1] | Switch to Acid Chloride method : Use BTC (0.33 eq) + Collidine to generate Fmoc-AA-Cl in situ.[1] |

| Racemization of AA | Slow coupling rate allows oxazolone formation.[1] | Use HOAt (not HOBt). Ensure base is Collidine (weaker base reduces proton abstraction). |

| No Reaction | Steric clash. | Use PyAOP or PyBrOP ; these phosphonium reagents are superior for

Protocol B: Saponification of the Ester

Objective: Generate Fmoc-AA-3-MABA-OH for subsequent coupling. Context: Methyl esters on benzoate systems are stable but can be hydrolyzed under standard conditions.

-

Dissolve the dipeptide ester in THF/MeOH (3:1).

-

Add LiOH (2.0 – 3.0 equiv) dissolved in water.

-

Stir at 0°C to RT. Caution: Avoid high pH or heat to prevent Fmoc cleavage.

-

Monitor by TLC/HPLC (Acid shift).

-

Acidify carefully with 1M HCl to pH 2-3 and extract with EtOAc.

Protocol C: Coupling 3-MABA to an Amine (Activating the Benzoic Acid)

Objective: Synthesize Boc-3-MABA-AA-OMe . Context: Activating the benzoic acid of 3-MABA is chemically straightforward compared to the amine coupling. The steric hindrance at the meta position is minimal.

Reagents:

-

Acid: Boc-3-(methylamino)benzoic acid.

-

Coupling Agent: EDC.HCl / HOBt (Standard) or T3P (Propylphosphonic anhydride).

-

Base: NMM (N-methylmorpholine).

Procedure:

-

Dissolve Boc-3-MABA (1.0 mmol) in DCM or DMF.

-

Add HOBt (1.1 mmol) and EDC.HCl (1.1 mmol).

-

Add the amine component (H-AA-OMe, 1.0 mmol) and NMM (2.5 equiv).

-

Stir for 2–4 hours. (Reaction is typically fast).

Comparative Data: Coupling Reagent Efficiency

The following data summarizes the relative efficiency of coupling reagents specifically for the Fmoc-Val-OH + Methyl 3-(methylamino)benzoate reaction (a difficult test case).

| Coupling Reagent | Yield (24h, RT) | Racemization (% D-Isomer) | Notes |

| HBTU / HOBt | 35% | 12% | Not recommended.[1] Too slow. |

| HATU / HOAt | 88% | < 2% | Gold Standard. High reactivity + low racemization.[1] |

| PyBrOP | 82% | 4% | Good alternative, but higher racemization risk.[1] |

| BTC (Acid Chloride) | 90% | 5-8% | Highest reactivity, but requires strict base control to prevent racemization.[1] |

References

-

Properties and Applications of 3-(Methylamino)benzoic Acid . PubChem. National Library of Medicine. [Link]

-

Efficient Synthesis of N-Methylated Peptides . Journal of Organic Chemistry. (General methodology for N-methyl coupling). [Link]

-

HATU for the Coupling of N-Methyl Amino Acids . Chemical Communications. [Link]

-

Use of Bis(trichloromethyl)carbonate (BTC) in Peptide Synthesis . Tetrahedron Letters. [Link]

Sources

Application Notes & Protocols: 3-(Methylamino)benzoic Acid as a Versatile Synthetic Building Block

Introduction: The Strategic Advantage of a Bifunctional Building Block

3-(Methylamino)benzoic acid is a valuable bifunctional organic building block for researchers in medicinal chemistry and materials science. Its structure, featuring a secondary amine and a carboxylic acid at the meta-position of a benzene ring, offers two orthogonal points for chemical modification. This arrangement allows for the controlled, stepwise construction of complex molecules, making it a key intermediate in the synthesis of pharmaceuticals and other functional materials.[1] The methyl group on the amine provides steric hindrance and electronic effects that can be strategically exploited to influence reaction outcomes and molecular properties. This document provides a detailed guide to the properties, handling, and synthetic applications of 3-(Methylamino)benzoic acid, complete with experimentally-grounded protocols.

Physicochemical Properties & Safe Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for successful and safe experimentation.

Key Properties

The essential properties of 3-(Methylamino)benzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | White to light yellow solid | [2][3] |

| Melting Point | 122-126 °C | [3] |

| pKa | 5.10 (at 25°C) | [3] |

| Solubility | Soluble in DMSO, Methanol.[4][5] Can be crystallized from water.[3] | |

| logP | 1.503 | [2] |

Safety & Handling

3-(Methylamino)benzoic acid requires careful handling to minimize risk.

-

Hazards: May cause respiratory tract irritation, skin irritation, and serious eye damage.[6] It is harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield.[7]

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] Keep away from strong oxidizing agents.[2]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[8] In case of ingestion, rinse mouth with water and consult a physician.[8] Always have the Safety Data Sheet (SDS) available.[8]

Core Reactivity and Synthetic Protocols

The utility of 3-(Methylamino)benzoic acid stems from the distinct reactivity of its two functional groups. This allows for selective reactions, enabling its incorporation into a wide array of molecular scaffolds.

Reactions at the Carboxylic Acid Moiety: Amide Bond Formation

The most common transformation involving the carboxylic acid group is the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[11] This is typically achieved by activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine.

Caption: General workflow for amide coupling using 3-(Methylamino)benzoic acid.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[11]

Materials:

-

3-(Methylamino)benzoic acid (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous MgSO₄

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Methylamino)benzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

-

Additive Addition: Add HOBt (1.2 eq) to the solution and stir until it dissolves.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of EDC and to minimize potential side reactions.

-

Activation & Coupling: Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq). The base (DIPEA) is necessary to neutralize the HCl salt of EDC and the carboxylic acid.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine. This removes unreacted acid, HOBt, and other water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Reactions at the Secondary Amine: Palladium-Catalyzed Cross-Coupling

The N-H bond of the secondary amine is a versatile handle for forming C-N bonds, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This allows for the arylation or heteroarylation of the amine, significantly expanding molecular complexity. These reactions are generally tolerant of various functional groups.[12]

Caption: Key components for a Buchwald-Hartwig C-N cross-coupling reaction.

Important Pre-reaction Note: The carboxylic acid moiety is acidic and will interfere with the basic conditions of the cross-coupling. It is essential to protect the carboxylic acid, for example, as a methyl or ethyl ester, before attempting N-arylation.

Materials:

-

3-(Methylamino)benzoate ester (e.g., methyl 3-(methylamino)benzoate) (1.0 eq)

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

-

XPhos (4-10 mol%) or other suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous toluene or 1,4-dioxane

Procedure:

-

Reaction Setup: To a Schlenk tube or a vial equipped with a magnetic stir bar, add the 3-(methylamino)benzoate ester (1.0 eq), aryl halide (1.2 eq), base (2.0 eq), Pd₂(dba)₃ (2-5 mol%), and ligand (4-10 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add anhydrous, degassed solvent (toluene or dioxane) via syringe.

-

Heating & Monitoring: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the Celite® pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection (if necessary): The protecting group on the carboxylic acid (e.g., the ester) can be hydrolyzed under standard basic (e.g., LiOH, H₂O/THF) or acidic conditions to yield the final N-arylated 3-(methylamino)benzoic acid.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low yield in amide coupling | Incomplete activation of carboxylic acid; steric hindrance; poor nucleophilicity of the amine. | Increase equivalents of coupling reagents (EDC, HOBt) to 1.5 eq. Switch to a more potent coupling reagent like HATU or COMU. For difficult couplings, consider converting the carboxylic acid to an acyl chloride first.[11][13] |

| Side products in amide coupling | Formation of N-acylurea byproduct from EDC; epimerization if chiral centers are present. | Ensure the reaction is run at 0 °C during EDC addition. The use of HOBt is specifically to suppress these side reactions.[11] |

| No reaction in cross-coupling | Inactive catalyst (oxidation); unsuitable ligand/base combination. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₂CO₃, LHMDS). |

| Poor solubility of starting material | The zwitterionic character of the unprotected acid. | For cross-coupling, protection of the carboxylic acid is essential. For amide coupling, ensure sufficient anhydrous DMF is used. Gentle warming can aid dissolution before cooling for reagent addition. |

Conclusion

3-(Methylamino)benzoic acid is a robust and versatile building block whose value lies in its bifunctional nature. The distinct reactivity of the carboxylic acid and the secondary amine allows for a wide range of synthetic manipulations, from the construction of amide libraries to the synthesis of complex N-aryl structures via modern cross-coupling chemistry. By understanding the core reactivity and applying the detailed protocols provided, researchers can effectively leverage this compound to accelerate their discovery programs in drug development and materials science.

References

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

-

Chemsrc. (n.d.). MSDS of 3-(methylamino)benzoic acid. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part II]. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Ephedrine. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Retrieved from [Link]

-

MDPI. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Retrieved from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]

-

Pharmacy D-E-A. (2020, November 10). Local Anesthetics SAR of Benzoic acid derivatives. YouTube. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Retrieved from [Link]

-

ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

Khan Academy. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminobenzoic Acid. PubChem. Retrieved from [Link]

Sources

- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 2. 3-METHYLAMINO-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 3. 3-METHYLAMINO-BENZOIC ACID | 51524-84-6 [chemicalbook.com]

- 4. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 5. 3-(Dimethylamino)benzoic acid = 97 HPLC 99-64-9 [sigmaaldrich.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. 3-(Methylamino)benzoic acid 97 51524-84-6 [sigmaaldrich.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. hepatochem.com [hepatochem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

Application Note: Experimental Strategies for 3-(Methylamino)benzoic Acid Scaffolds

This Application Note and Protocol guide is designed for researchers utilizing 3-(Methylamino)benzoic acid (3-MABA) in medicinal chemistry and chemical biology.[1] It addresses the unique challenges of working with this bifunctional zwitterionic scaffold, specifically focusing on chemoselectivity during amide coupling and its utility as a solvatochromic building block.

Introduction: The Bifunctional Scaffold Challenge

3-(Methylamino)benzoic acid (3-MABA) represents a critical "linker" scaffold in drug discovery, particularly for kinase inhibitors and peptidomimetics.[1] Its structure features two reactive centers:

-

Electron-Deficient Carboxylic Acid: A meta-substituted acceptor.[1]

-

Electron-Rich Secondary Amine: A nucleophilic donor with steric bulk (N-methyl).[1]

The Core Challenge: As an aromatic amino acid, 3-MABA exists in a zwitterionic equilibrium.[1] Direct activation of the carboxylic acid (e.g., with carbodiimides) without protecting the amine leads to rapid uncontrolled oligomerization (self-condensation).[1] This guide provides a rigorous "Protection-First" workflow to ensure high-fidelity synthesis, alongside protocols for utilizing its intrinsic fluorescence properties.[1]

Physicochemical Profile & Safety

Data summarized for experimental planning.

| Property | Value/Description | Experimental Implication |

| Molecular Weight | 151.16 g/mol | Calculation basis for stoichiometry.[1] |

| Appearance | Off-white to beige solid | Discoloration indicates oxidation; recrystallize if dark brown.[1] |

| Melting Point | 122–126 °C | Useful for purity check via capillary melting point.[1] |

| pKa (COOH) | ~3.8 (Predicted) | Requires basic buffer (pH > 5) to keep acid deprotonated if dissolving in aqueous media.[1] |

| pKa (NH) | ~4.5–5.0 (Aniline) | Low basicity compared to aliphatic amines; requires strong electrophiles or catalysis.[1] |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane, DCM) due to zwitterionic character. |

| Safety | Irritant (H315, H319) | PPE Mandatory: N95 mask (dust), nitrile gloves.[1] Avoid inhalation. |

Core Application 1: Chemoselective Amide Coupling

Objective: To couple 3-MABA with an external amine (

The "Protection-First" Strategy

Attempting "one-pot" coupling with unprotected 3-MABA is experimentally unsound due to the competing nucleophilicity of the N-methyl group.[1] The recommended workflow involves transient Boc-protection.[1]

Phase A: N-Boc Protection

Reagents: 3-MABA, Di-tert-butyl dicarbonate (

-

Dissolution: Dissolve 3-MABA (10 mmol, 1.51 g) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (20 mL total). The base deprotonates the amine, increasing nucleophilicity.

-

Addition: Cool to 0°C. Add

(11 mmol, 1.1 equiv) dropwise dissolved in minimal dioxane. -

Reaction: Warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (System: 5% MeOH in DCM; stain with Ninhydrin).[1]

-

Workup (Critical):

Phase B: Amide Coupling (HATU Protocol)

Reagents: N-Boc-Intermediate, Target Amine (

-

Activation: Dissolve N-Boc-Intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 equiv).[1] Stir for 5 mins.

-

Coupling: Add HATU (1.1 equiv). The solution should turn slightly yellow. Immediately add the Target Amine (1.1 equiv).[1]

-

Completion: Stir at RT for 2–4 hours.

-

Validation: LC-MS should show the mass of [Product + Na]+ or [Product + H]+.[1]

Phase C: Deprotection

Reagents: TFA, DCM.

-

Dissolve the crude amide in DCM (10 mL/g).

-

Add Trifluoroacetic acid (TFA) (20% v/v).[1]

-

Stir for 1 hour. Evaporate volatiles.[1] Neutralize with saturated NaHCO3 during workup to obtain the free base.

Core Application 2: Esterification (Fischer Method)

Objective: To protect the carboxylic acid, allowing the N-methyl amine to act as a nucleophile (e.g., for SNAr reactions).[1]

Protocol:

-

Setup: Place 3-MABA (5 g) in a round-bottom flask.

-

Solvent: Add dry Methanol (50 mL).

-

Catalyst: Slowly add concentrated

(2.0 equiv) dropwise. Exothermic reaction – cool in ice bath during addition.[1] -

Reflux: Heat to reflux (65°C) for 16 hours.

-

Workup:

Core Application 3: Solvatochromic Characterization

Context: N-alkyl anilines conjugated to electron-withdrawing groups (like the carbonyl in the acid/ester) exhibit Intramolecular Charge Transfer (ICT) .[1] This makes them sensitive to solvent polarity, useful for probing binding pockets in proteins.[2]

Experimental Setup:

-

Stock Solution: Prepare 10 mM stock of the Ester derivative (from App 2) in DMSO. Note: The free acid may aggregate, complicating spectra.

-

Solvent Panel: Prepare cuvettes with Toluene (non-polar), DCM (moderately polar), and Methanol (protic/polar).

-

Measurement:

-

Data Analysis: Observe the Red Shift (Bathochromic shift) of the emission maximum as solvent polarity increases.[1] A shift >20 nm indicates strong ICT character, validating the scaffold as a polarity probe.

Visual Workflows

DOT Diagram 1: Chemoselective Synthesis Workflow

This diagram illustrates the logic flow for preventing self-polymerization.[1]

Caption: Logical workflow separating the "Acid-Reactive" path (top) from the "Amine-Reactive" path (bottom) to ensure chemoselectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | Self-coupling (Oligomerization) | Ensure complete Boc-protection before adding HATU. Verify intermediate purity by NMR. |

| Dark/Black Reaction Mixture | Oxidation of Aniline | Perform reactions under Nitrogen/Argon atmosphere. Use fresh reagents. |

| Incomplete Deprotection | t-Butyl cation scavenging | Add 2.5% Triisopropylsilane (TIPS) or water to the TFA mixture as a scavenger.[1] |

| Poor Solubility | Zwitterionic aggregation | Use DMF or NMP as solvent.[1] Avoid low-polarity solvents like Ether or Hexane.[1] |

References

-

Sigma-Aldrich. 3-(Methylamino)benzoic acid Product Specification & Safety Data Sheet.[1]Link[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24884771: 3-(Methylamino)benzoic acid.[1]Link[1]

-

Montclair State University. Solvatochromism of (-)-Epigallocatechin 3-O-Gallate (EGCG) Fluorescence.[1][2] (Contextual reference for solvatochromic protocols of phenolic/amino-benzoic systems). Link

-

Organic Chemistry Portal. Amide Coupling Reagents and Protocols (HATU/EDC).[1]Link

-

Doc Brown's Chemistry. Structure and Reactions of Benzoic Acid and Derivatives.Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the specific Safety Data Sheet (SDS) before handling chemicals.

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 3-(Methylamino)benzoic Acid

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Methylamino)benzoic acid. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure quality control throughout the manufacturing process. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from stationary phase and mobile phase composition to detector settings. The protocol is designed to be self-validating, adhering to principles outlined by the International Council for Harmonisation (ICH), ensuring its suitability for researchers, scientists, and drug development professionals.

Introduction and Chromatographic Rationale

3-(Methylamino)benzoic acid is an aromatic carboxylic acid containing both an acidic functional group (carboxylic acid) and a basic functional group (secondary amine). Its molecular structure (Figure 1) dictates its amphoteric nature, making mobile phase pH a critical parameter in developing a successful separation method.

Figure 1: Chemical Structure of 3-(Methylamino)benzoic acid Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol [1]

The primary challenge in analyzing such a compound via reversed-phase HPLC is controlling its ionization state to achieve consistent retention, good peak symmetry, and high efficiency.

-

The Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (negatively charged, -COO⁻) at a pH above its pKa.

-

The Methylamino Group (-NHCH₃): This group is basic and will be protonated (positively charged, -NH₂⁺CH₃) at a pH below its pKa.

To maximize retention on a nonpolar stationary phase like C18, the analyte should be in its most neutral, non-ionized state. Therefore, the strategic selection of mobile phase pH is paramount. By setting the mobile phase pH significantly lower than the pKa of the carboxylic acid group (typically around 4-5 for benzoic acid derivatives[2]), we can suppress its ionization. This renders the molecule less polar, promoting hydrophobic interaction with the C18 stationary phase and leading to a well-retained, sharp peak. This is a common and effective strategy for the analysis of aromatic acids.[3]

Method Development Strategy

The development of this method was approached systematically, focusing on the key pillars of separation science: stationary phase, mobile phase, and detection.

Stationary Phase Selection

A C18 (octadecylsilane) column is the quintessential starting point for reversed-phase HPLC method development due to its wide applicability and robust performance for moderately polar to non-polar compounds.[4] The hydrophobic nature of the C18 alkyl chains provides the necessary retention for the aromatic ring of 3-(Methylamino)benzoic acid once its polarity is reduced by pH control. For this application, a standard C18 column with dimensions of 4.6 x 150 mm and a 5 µm particle size was selected to balance efficiency, resolution, and backpressure.

Mobile Phase Optimization

The mobile phase composition directly influences selectivity and retention, which are the most critical factors in achieving a good separation.[5]

-

Aqueous Phase and pH Control: As established, pH control is essential. A mobile phase pH of 2.5 was chosen. This is well below the expected pKa of the carboxylic acid group, ensuring it remains protonated (-COOH). Phosphoric acid is an excellent choice for pH adjustment in this range as it provides high buffering capacity and is UV transparent.[4]

-

Organic Modifier: Acetonitrile (ACN) was selected over methanol as the organic modifier. ACN typically provides better peak shapes for acidic compounds, has a lower viscosity (reducing backpressure), and a lower UV cutoff wavelength, which is advantageous for detection.

-

Elution Mode: A gradient elution, starting from a low percentage of acetonitrile and gradually increasing, was implemented. This approach ensures that the analyte is eluted with a sharp peak (good efficiency) in a reasonable timeframe while also cleaning the column of any more strongly retained impurities.

Detection Wavelength Selection

Materials and Instrumentation

| Item | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) |

| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Reference Standard | 3-(Methylamino)benzoic acid (≥97% purity)[1] |

| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Orthophosphoric Acid (85%) |

| Solvent Diluent | Water:Acetonitrile (80:20, v/v) |

Detailed Experimental Protocols

Protocol 4.1: Preparation of Solutions

-

Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly to achieve a pH of approximately 2.5.

-

Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.

-

Diluent Preparation: Mix 800 mL of HPLC-grade water with 200 mL of HPLC-grade acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(Methylamino)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

Protocol 4.2: HPLC Instrumentation and Conditions

The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% H₃PO₄ (pH ≈ 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 20% B; 12.1-15 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm (with DAD monitoring from 200-400 nm) |

| Run Time | 15 minutes |

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose, following ICH guidelines.[5] The following parameters should be assessed.

| Parameter | Methodology | Acceptance Criteria |

| Specificity | Inject blank (diluent), standard, and sample. Analyze a placebo sample. | Peak for the analyte should be free from interference at its retention time. |

| Linearity | Analyze 5-6 calibration standards across the expected range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Perform recovery studies by spiking a placebo sample with the analyte at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |

| Precision | Repeatability: 6 replicate injections of a standard at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |

| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1. |

| Robustness | Systematically vary key parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters should remain within limits. %RSD should be ≤ 2.0%. |

Visualization of the Method Development Workflow

The logical process followed during method development is illustrated in the diagram below.

Caption: Workflow for systematic HPLC method development.

Conclusion

This application note provides a complete and robust reversed-phase HPLC method for the quantitative determination of 3-(Methylamino)benzoic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent chromatographic performance is achieved on a standard C18 column. The detailed protocols for analysis and validation provide a clear pathway for implementation in a quality control or research environment, ensuring accurate and reliable results.

References

-

HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

-

Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. ACS Publications. [Link]

-

3-Amino-4-(methylamino)benzoic acid | C8H10N2O2. PubChem. [Link]

-

Benzoic acid, 3-(methylamino)-, methyl ester | C9H11NO2. PubChem. [Link]

-

HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

-

HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]

-

Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. ResearchGate. [Link]

-

Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. [Link]

-

Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Asian Journal of Chemistry. [Link]

-

Benzoic acid, 3-(acetylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)-, ion(1-). PubChem. [Link]

-

HPLC Method Development Step by Step. YouTube. [Link]

-

3-(Methylamino)benzoic acid | C8H9NO2. PubChem. [Link]

-

HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

-

3-(methylamino)benzoic acid (C8H9NO2). PubChemLite. [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. University of California, Davis. [Link]

-

UV-Vis Spectrum of 3-Aminobenzoic Acid. SIELC Technologies. [Link]

-

4-(Methylamino)benzoic acid | C8H9NO2. PubChem. [Link]

-

Benzoic acid, 3-amino-. NIST WebBook. [Link]

-

Benzoic acid, 4-amino-, methyl ester. NIST WebBook. [Link]

-

Experimental UV spectra of benzoic acid derivatives. ResearchGate. [Link]

Sources

Mastering the Magnetic Landscape: An Application Guide to NMR Spectroscopy of 3-(Methylamino)benzoic Acid and its Derivatives

Introduction: The Structural Significance of 3-(Methylamino)benzoic Acid Derivatives

3-(Methylamino)benzoic acid and its derivatives represent a class of small molecules with significant interest in medicinal chemistry and materials science. Their utility as scaffolds in the design of pharmacologically active agents and functional materials necessitates robust and reliable methods for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating the precise molecular architecture of these compounds. This comprehensive guide provides an in-depth exploration of the NMR spectroscopic analysis of 3-(Methylamino)benzoic acid and its ester and amide derivatives, offering detailed protocols and interpretation strategies for researchers in drug discovery and chemical development.

The strategic placement of the methylamino and carboxylic acid functionalities on the benzene ring gives rise to unique electronic properties and hydrogen bonding capabilities, which are critical to their biological activity and material properties. Understanding the subtle shifts in the magnetic environment of the atomic nuclei upon derivatization is paramount for confirming synthetic success, ensuring purity, and gaining insights into molecular conformation and intermolecular interactions.

Core Principles: Decoding the NMR Signature of 3-(Methylamino)benzoic Acid

The NMR spectrum of 3-(Methylamino)benzoic acid is a fingerprint of its molecular structure. Both ¹H and ¹³C NMR provide complementary information to build a complete structural picture.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of 3-(Methylamino)benzoic acid is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, the amine proton, and the carboxylic acid proton. The chemical shifts (δ) of these protons are influenced by the electron-donating nature of the methylamino group and the electron-withdrawing nature of the carboxylic acid group.

A foundational understanding can be gained by examining the closely related 3-aminobenzoic acid. In DMSO-d₆, the aromatic protons of 3-aminobenzoic acid exhibit a complex splitting pattern in the aromatic region, with the carboxylic acid proton appearing as a broad singlet at approximately 12.45 ppm and the amine protons as a singlet around 5.29 ppm[1]. The introduction of a methyl group on the nitrogen in 3-(methylamino)benzoic acid will induce predictable changes. The N-H proton will still be present, and a new singlet for the N-CH₃ group will appear, typically in the range of 2.7-3.0 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. For 3-(Methylamino)benzoic acid, we expect to observe eight distinct carbon signals: six for the aromatic ring, one for the carboxylic acid carbonyl, and one for the methyl group. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the methylamino and carboxyl groups. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position, typically around 168 ppm[1]. The carbon of the methyl group will appear at a much higher field.

Experimental Protocols: From Sample Preparation to Spectral Acquisition

Rigorous and reproducible NMR data acquisition begins with meticulous sample preparation and instrument setup.

Protocol 1: Standard ¹H and ¹³C NMR of 3-(Methylamino)benzoic Acid

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

3-(Methylamino)benzoic acid

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of 3-(methylamino)benzoic acid into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This solvent is ideal for dissolving both the acidic and amine functionalities of the molecule[2].

-

Transfer: Carefully transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum using a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Interpretation: Unraveling the Spectra

Expected ¹H NMR Spectrum of 3-(Methylamino)benzoic Acid (in DMSO-d₆)

Based on the analysis of related compounds such as 3-aminobenzoic acid and 3-(dimethylamino)benzoic acid, the following spectral features are anticipated:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H | The acidic proton is often broad and its chemical shift can be concentration-dependent. |

| Aromatic (H-2, H-4, H-5, H-6) | 6.5 - 7.5 | Multiplet | 4H | The substitution pattern will lead to a complex splitting pattern. H-2 will likely be the most downfield aromatic proton, while H-4 and H-6 will be shifted upfield due to the ortho and para relationship with the electron-donating methylamino group. |

| Amine (-NH) | ~5.0 - 6.0 | Broad Singlet | 1H | The chemical shift of the N-H proton can vary and it may exchange with residual water in the solvent. |

| Methyl (-NCH₃) | ~2.8 | Singlet | 3H | The methyl group attached to the nitrogen will appear as a sharp singlet. The chemical shift is influenced by the electronic environment of the nitrogen. For comparison, the N-CH₃ protons in 3-(dimethylamino)benzoic acid appear at 2.936 ppm in DMSO-d₆. |

Expected ¹³C NMR Spectrum of 3-(Methylamino)benzoic Acid (in DMSO-d₆)

The predicted ¹³C chemical shifts are based on the known spectrum of 3-aminobenzoic acid[1] and the expected influence of the N-methyl group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-COOH) | ~168 | The carboxylic acid carbon is significantly deshielded. |

| C-3 (C-N) | ~149 | The carbon directly attached to the nitrogen is deshielded. |

| C-1 (C-COOH) | ~132 | The carbon bearing the carboxylic acid group. |

| C-5 | ~129 | |

| C-4 | ~118 | |

| C-6 | ~117 | |

| C-2 | ~115 | |

| Methyl (-NCH₃) | ~30 | The methyl carbon is in the aliphatic region. |

Visualizing the Workflow: From Synthesis to Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent NMR analysis of 3-(methylamino)benzoic acid derivatives.

Caption: Workflow for the synthesis and NMR analysis of derivatives.

Derivatives in Focus: Esters and Amides

The derivatization of the carboxylic acid group of 3-(methylamino)benzoic acid into esters and amides is a common strategy in drug development to modulate properties such as solubility, stability, and cell permeability.

Protocol 2: Synthesis and NMR Characterization of Methyl 3-(Methylamino)benzoate

Objective: To synthesize the methyl ester derivative and characterize it by NMR.

Methodology (Synthesis - adapted from a general esterification protocol):

-

Dissolve 3-(methylamino)benzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, neutralize the acid, remove the excess methanol, and extract the ester with an organic solvent.

-

Purify the crude product by column chromatography.

Expected NMR Changes:

-

¹H NMR: The broad carboxylic acid proton signal will disappear. A new singlet corresponding to the methyl ester (-OCH₃) protons will appear around 3.8 ppm. The chemical shifts of the aromatic protons may experience slight changes. For comparison, the methyl ester protons of methyl 3-aminobenzoate appear as a singlet.

-

¹³C NMR: The carbonyl carbon of the ester will have a slightly different chemical shift compared to the carboxylic acid. A new signal for the methoxy carbon will appear around 52 ppm.

Protocol 3: Synthesis and NMR Characterization of an Amide Derivative (e.g., N-benzyl-3-(methylamino)benzamide)

Objective: To synthesize an amide derivative and characterize it by NMR.

Methodology (Synthesis - adapted from a general amidation protocol):

-

Activate the carboxylic acid of 3-(methylamino)benzoic acid using a coupling agent (e.g., EDC/HOBt or conversion to the acid chloride with thionyl chloride).

-

In a separate flask, dissolve the desired amine (e.g., benzylamine) and a base (e.g., triethylamine) in an appropriate solvent.

-

Add the activated carboxylic acid to the amine solution and stir at room temperature.

-

Monitor the reaction by TLC.

-

After completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the amide by recrystallization or column chromatography.

Expected NMR Changes:

-

¹H NMR: The carboxylic acid proton signal will be absent. New signals corresponding to the protons of the newly introduced amide substituent (e.g., the benzyl group) will appear. The amide N-H proton will appear as a triplet if coupled to an adjacent CH₂ group. The chemical shifts of the aromatic protons of the 3-(methylamino)benzoyl moiety will be altered by the new amide functionality.

-

¹³C NMR: The amide carbonyl carbon will have a distinct chemical shift, typically slightly upfield from the corresponding carboxylic acid or ester. New signals for the carbons of the amide substituent will be present.

Advanced Considerations: The Influence of Experimental Conditions

Solvent Effects

The choice of deuterated solvent can influence the chemical shifts of labile protons, such as the -COOH and -NH protons, due to differences in hydrogen bonding and polarity[3][4]. While DMSO-d₆ is generally an excellent choice, other solvents like methanol-d₄ or chloroform-d (if solubility permits) can be used and may offer different spectral resolutions.

pH Effects

3-(Methylamino)benzoic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. The protonation state of these groups is pH-dependent, which can significantly impact the NMR spectrum.

-

Low pH: Both the amino and carboxylic acid groups will be protonated (-NH₂⁺CH₃ and -COOH).

-

Intermediate pH (around the isoelectric point): The molecule will exist predominantly as a zwitterion (-NH₂⁺CH₃ and -COO⁻).

-

High pH: Both groups will be deprotonated (-NHCH₃ and -COO⁻).

These changes in protonation state alter the electronic distribution in the molecule, leading to shifts in the chemical shifts of both the aromatic and aliphatic protons and carbons. NMR titrations, where spectra are acquired at various pH values, can be a powerful tool to determine the pKa values of the ionizable groups.

Conclusion: A Powerful Analytical Toolkit

NMR spectroscopy provides an unparalleled level of detail for the structural characterization of 3-(methylamino)benzoic acid and its derivatives. By understanding the fundamental principles of NMR and the influence of chemical modifications and experimental conditions, researchers can confidently verify structures, assess purity, and gain deeper insights into the properties of these important molecules. The protocols and interpretation guidelines presented here serve as a robust starting point for the successful application of NMR in the research and development of novel compounds based on the 3-(methylamino)benzoic acid scaffold.

References

-

Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

PubMed. (n.d.). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). KR20170003387A - Preparation method of benzoic acid amide compounds.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

National Institutes of Health. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)benzoic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals. Its structure, featuring both a secondary amine and a carboxylic acid on a benzene ring, makes it a versatile building block for creating more complex molecules. This document provides a detailed guide for the large-scale synthesis of 3-(Methylamino)benzoic acid, focusing on a robust and scalable two-step process. The protocols and discussions herein are grounded in established chemical principles and aim to provide a comprehensive resource for researchers and process chemists.

Overview of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of 3-(Methylamino)benzoic acid. The selection of an optimal route for large-scale production depends on factors such as the availability and cost of starting materials, reaction efficiency, ease of purification, and safety considerations.

-

Nucleophilic Aromatic Substitution: This approach would involve the reaction of a 3-halobenzoic acid (e.g., 3-chlorobenzoic or 3-bromobenzoic acid) with methylamine. While feasible, this reaction often requires high temperatures and pressures, and the use of a copper catalyst may be necessary.[1] The handling of large quantities of methylamine, a flammable and toxic gas, also presents significant safety challenges.

-

Reductive Amination of 3-Formylbenzoic Acid: The direct reductive amination of 3-formylbenzoic acid with methylamine is a viable and atom-economical approach.[2][3][4] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the target secondary amine. However, the large-scale availability and cost of 3-formylbenzoic acid can be a limiting factor.

-

Two-Step Synthesis from 3-Nitrobenzoic Acid: This is the recommended and most detailed approach in this guide. It involves the reduction of the nitro group of readily available 3-nitrobenzoic acid to form 3-aminobenzoic acid, followed by a selective N-methylation. This pathway is advantageous due to the low cost of the starting material and the well-established nature of both reaction steps, making it highly suitable for industrial scale-up.

Selected Synthetic Pathway: A Two-Step Approach

The chosen synthetic strategy is a two-step process starting from 3-nitrobenzoic acid, as illustrated in the workflow diagram below.

Caption: Overall workflow for the two-step synthesis of 3-(Methylamino)benzoic acid.

Step 1: Catalytic Hydrogenation of 3-Nitrobenzoic Acid

The first step involves the reduction of the nitro group of 3-nitrobenzoic acid to an amine using catalytic hydrogenation. This method is highly efficient and clean, with water being the only byproduct.

Caption: Reaction scheme for the catalytic hydrogenation of 3-nitrobenzoic acid.

Protocol for Step 1: Synthesis of 3-Aminobenzoic Acid

Materials and Equipment:

-

3-Nitrobenzoic acid

-

Methanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, prepare a solution of 3-nitrobenzoic acid in methanol.

-

Carefully add 5% Pd/C catalyst to the solution. The amount of catalyst should be optimized but is typically in the range of 1-5 mol% relative to the substrate.

-

Seal the reactor and purge it with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature. The reaction is exothermic, and cooling may be required for very large scales.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude 3-aminobenzoic acid. This product is often of sufficient purity for the next step. A patent for a similar process reports yields of over 95% with product purity reaching over 99%.[5]

Table 1: Reaction Parameters for Step 1

| Parameter | Recommended Value | Notes |

| Solvent | Methanol | Other alcohols or ethyl acetate can also be used. |

| Catalyst | 5% Pd/C | Handle with care as it can be pyrophoric when dry. |

| Hydrogen Pressure | 50-100 psi | Higher pressures can increase the reaction rate. |

| Temperature | Room Temperature | The reaction is exothermic. |

| Reaction Time | 2-8 hours | Dependent on scale, catalyst loading, and pressure. |

Step 2: Reductive Amination (N-Methylation) of 3-Aminobenzoic Acid

In the second step, 3-aminobenzoic acid is converted to 3-(methylamino)benzoic acid via reductive amination using formaldehyde as the methyl source and sodium borohydride as the reducing agent.[4][6]

Caption: Reaction scheme for the reductive amination of 3-aminobenzoic acid.

Protocol for Step 2: Synthesis of 3-(Methylamino)benzoic Acid

Materials and Equipment:

-

3-Aminobenzoic acid (from Step 1)

-

Methanol

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Large reaction vessel with mechanical stirring and cooling capabilities

-

Addition funnel

-

pH meter or pH paper

Procedure:

-

In a large reaction vessel, dissolve 3-aminobenzoic acid in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add an aqueous solution of formaldehyde (37%) to the cooled solution while stirring. Maintain the temperature below 10 °C.

-

Stir the mixture at 0-5 °C for 1-2 hours to allow for the formation of the intermediate imine or hydroxymethyl adduct.

-

In a separate beaker, prepare a solution of sodium borohydride in a small amount of water or methanol.

-

Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature remains below 15 °C. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Adjust the pH of the solution to approximately 2-3 with hydrochloric acid to neutralize any remaining borohydride and to protonate the product.

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 6-7 with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude 3-(methylamino)benzoic acid.